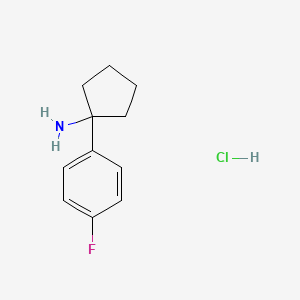

1-(4-Fluorophenyl)cyclopentan-1-amine hydrochloride

CAS No.: 1209904-53-9

Cat. No.: VC2547416

Molecular Formula: C11H15ClFN

Molecular Weight: 215.69 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1209904-53-9 |

|---|---|

| Molecular Formula | C11H15ClFN |

| Molecular Weight | 215.69 g/mol |

| IUPAC Name | 1-(4-fluorophenyl)cyclopentan-1-amine;hydrochloride |

| Standard InChI | InChI=1S/C11H14FN.ClH/c12-10-5-3-9(4-6-10)11(13)7-1-2-8-11;/h3-6H,1-2,7-8,13H2;1H |

| Standard InChI Key | JPWHJFCLVUIHMP-UHFFFAOYSA-N |

| SMILES | C1CCC(C1)(C2=CC=C(C=C2)F)N.Cl |

| Canonical SMILES | C1CCC(C1)(C2=CC=C(C=C2)F)N.Cl |

Introduction

1-(4-Fluorophenyl)cyclopentan-1-amine hydrochloride is a chemical compound with the molecular formula C11H15ClFN and a molecular weight of approximately 215.69 g/mol . It belongs to the class of amines and features a cyclopentane ring and a fluorinated phenyl group, making it a versatile scaffold in organic synthesis and medicinal chemistry.

Synthesis and Production

The synthesis of 1-(4-Fluorophenyl)cyclopentan-1-amine hydrochloride typically involves reductive amination. This process can be optimized for industrial production using continuous flow synthesis to improve efficiency and scalability.

Chemical Reactions and Applications

The compound can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions yield products such as ketones, carboxylic acids, secondary amines, and substituted phenyl derivatives.

Reaction Types and Conditions:

| Reaction Type | Reagents | Conditions |

|---|---|---|

| Oxidation | Potassium permanganate | Acidic medium |

| Reduction | Lithium aluminum hydride | Anhydrous ether |

| Substitution | Sodium methoxide | Methanol |

Scientific Applications and Research

1-(4-Fluorophenyl)cyclopentan-1-amine hydrochloride is used as a scaffold in medicinal chemistry and organic synthesis due to its unique structural features. Its applications are diverse, ranging from drug development to the synthesis of complex organic molecules .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume